molecular formula C15H20ClNO2 B5525694 1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine

1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine

Cat. No. B5525694
M. Wt: 281.78 g/mol
InChI Key: IIEGVXPQSUYZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to 1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine involves complex chemical reactions, including acetylcholinesterase inhibitors and sigma ligand synthesis. For instance, 1-benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride, a related compound, is synthesized from dimethoxy-indanone as the starting material, indicating the complexity and specificity of synthesis routes for these molecules (Iimura, Mishima, & Sugimoto, 1989). Similarly, chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines were prepared, highlighting the synthetic approaches towards structurally similar compounds and their biological evaluation (Berardi et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as various substituted piperidines and their derivatives, has been elucidated using techniques like crystallography. The crystal structures of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were described, showing that the piperidine ring adopts a chair conformation, providing insights into the spatial arrangement and potential reactivity of the core piperidine structure (Arulraj et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving related compounds encompass a wide range of transformations, indicative of the reactivity of the piperidine moiety and its functionalized derivatives. For instance, the synthesis of compounds with chlorophenoxy groups often involves multiple steps, including condensation, chlorination, and esterification, demonstrating the versatility and complexity of reactions these compounds can undergo (Mirzoeva et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for understanding their behavior in different environments and potential applications. While specific data for 1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine was not found, studies on related compounds provide valuable insights. For example, the crystal structure and solubility of similar compounds are often investigated to understand their interaction with other molecules and their stability under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for predicting the behavior of these compounds in chemical reactions and potential biological systems. The synthesis and evaluation of related compounds often involve assessing these properties through experimental and theoretical methods, such as quantum chemical studies and molecular docking, to understand their potential applications and interactions at the molecular level (Satheeshkumar et al., 2017).

Scientific Research Applications

Crystal Structures and Phase Transitions

Biological Evaluation at Sigma Sites

Studies on similar chemical structures, like the patented sigma ligand 1-[3-(4-chlorophenoxy)propyl]-4-methylpiperidine, which has been claimed as an agent for CNS disorders and neuropathies, provide insight into the potential biological applications of 1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine. These studies involve the synthesis of chiral 4-chlorophenoxyalkylpiperidines and their evaluation at sigma1, sigma2, and sterol Δ8-Δ7 isomerase sites, indicating possible uses in neuropharmacology and as therapeutic agents for CNS disorders (Berardi et al., 2003).

Herbicidal Applications

Research on methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a compound with structural similarities, highlights its use as a selective herbicide for controlling wild oat in wheat. This suggests that 1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine could also be explored for agricultural applications, particularly as a herbicide or in the development of new agrochemicals (Shimabukuro et al., 1978).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Compounds containing a piperidine ring are found in many drugs and can have a wide range of biological activities .

Safety and Hazards

As with any chemical compound, handling “1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine” would require appropriate safety precautions. The specific hazards would depend on the compound’s properties, but could potentially include toxicity, flammability, or reactivity hazards .

Future Directions

The future research directions for this compound would likely depend on its biological activity and potential applications. It could be of interest in the development of new pharmaceuticals or other products .

properties

IUPAC Name

2-(2-chlorophenoxy)-1-(3-methylpiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-11-6-5-9-17(10-11)15(18)12(2)19-14-8-4-3-7-13(14)16/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEGVXPQSUYZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(C)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenoxy)-1-(3-methylpiperidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.